molecular formula C10H12N2O2 B6180459 methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate CAS No. 2101242-37-7

methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Cat. No.: B6180459
CAS No.: 2101242-37-7
M. Wt: 192.21 g/mol
InChI Key: OHGCFYZAUISTCC-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key precursor for the synthesis of a wide range of tetrahydroquinoxaline derivatives, which are privileged scaffolds in drug discovery due to their diverse biological activities . In research, this compound and its derivatives are extensively explored for the development of novel Colchicine Binding Site Inhibitors (CBSIs), which are a class of potential microtubule targeting agents . These inhibitors can disrupt tubulin polymerization, disturb the microtubule network, and arrest the cell cycle at the G2/M phase, demonstrating potential as anticancer agents that may overcome multidrug resistance . The tetrahydroquinoxaline core is a valuable structure for designing new molecular probes and pharmaceutical candidates, particularly in oncology research, by allowing for strategic functionalization to optimize interactions with biological targets . The synthetic utility of this compound is underscored by its role in accessing enantioenriched building blocks via advanced catalytic methods, such as asymmetric hydrogenation, which provides a straightforward and environmentally friendly route to optically pure heterocyclic compounds . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-5,9,11-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCFYZAUISTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 1,2,3,4 Tetrahydroquinoxaline 2 Carboxylate and Analogues

Asymmetric Synthesis Approaches to Enantiomerically Enriched Tetrahydroquinoxaline Carboxylates

The stereoselective synthesis of tetrahydroquinoxaline carboxylates is paramount for the development of new therapeutic agents. Modern methodologies have increasingly focused on catalytic asymmetric transformations to establish the desired stereochemistry with high fidelity.

Chiral Catalyst-Mediated Reductions (e.g., Biomimetic and Transition-Metal Catalysis)

The reduction of the imine bond in quinoxaline (B1680401) precursors is a direct and effective strategy for generating chiral tetrahydroquinoxalines. Both transition-metal catalysis and biomimetic approaches have proven to be powerful tools in achieving high enantioselectivity.

Transition-Metal Catalysis: Iridium, rhodium, and ruthenium complexes bearing chiral ligands are at the forefront of the asymmetric hydrogenation of quinoxalines. nih.govnih.gov An iridium-catalyzed asymmetric hydrogenation protocol has been developed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives. nih.gov By adjusting the reaction solvent, it is possible to selectively obtain either enantiomer of mono-substituted chiral THQs in high yields and with excellent enantioselectivities. nih.gov For instance, using a toluene/dioxane solvent system can yield the (R)-enantiomer with up to 93% yield and 98% ee, while ethanol (B145695) can produce the (S)-enantiomer with up to 83% yield and 93% ee. nih.gov This methodology has also been successfully applied to the more challenging 2,3-disubstituted quinoxalines, affording cis-hydrogenation products with high diastereoselectivity and enantioselectivity. nih.gov

Similarly, a Rh–thiourea catalyzed asymmetric hydrogenation has been shown to be effective for a range of quinoxaline derivatives, operating under mild conditions (1 MPa H₂) and yielding products with up to 98% yield and 99% ee. nih.gov A notable advantage of this system is its applicability under continuous flow conditions, which is beneficial for large-scale synthesis. nih.gov

Iron catalysis has also emerged as a sustainable alternative. A cooperative system involving an achiral iron complex and a chiral Brønsted acid enables the enantioselective hydrogenation of 2-substituted quinoxalines with high yields (up to 97%) and excellent enantiomeric ratios (up to 97:3).

Interactive Data Table: Transition-Metal Catalyzed Asymmetric Hydrogenation of Quinoxalines

Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Reference
[Ir(cod)Cl]₂ / Ligand2-Substituted QuinoxalineR (in Toluene/Dioxane)up to 93up to 98 nih.gov
[Ir(cod)Cl]₂ / Ligand2-Substituted QuinoxalineS (in EtOH)up to 83up to 93 nih.gov
[Rh(cod)Cl]₂ / Thiourea Ligand2-Alkylquinoxaline HClNot Specifiedup to 98up to 99 nih.gov
Achiral Fe-complex / Chiral Brønsted Acid2-Substituted QuinoxalineNot Specifiedup to 97up to 97:3 (er)

Biomimetic Catalysis: Inspired by biological redox processes involving nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H), biomimetic asymmetric reduction has been successfully applied to quinoxalinones, which are close structural analogues of the precursors to tetrahydroquinoxaline carboxylates. rsc.org These systems utilize a chiral and regenerable NAD(P)H model in the presence of a transfer catalyst, such as urea, to achieve high yields and enantioselectivities in the reduction of the C=N bond. rsc.org This approach offers a green and efficient alternative to traditional metal-catalyzed reductions.

Organocatalytic Transformations for Stereocontrol

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of tetrahydroquinoxalines. Chiral phosphoric acids (CPAs) have been particularly effective in catalyzing the transfer hydrogenation of quinoxalines using Hantzsch esters as the hydrogen source. This method allows for the enantioselective synthesis of a variety of tetrahydroquinoline derivatives.

One-pot organocatalytic reactions have also been developed, combining multiple transformations in a single operation to increase synthetic efficiency. For example, a cascade reaction can be initiated to form the quinoxaline ring in situ, followed by an organocatalyst-mediated asymmetric reduction.

Chemoenzymatic Synthetic Routes for Enantiopure Compounds

The use of enzymes in organic synthesis offers unparalleled stereoselectivity. Biocatalytic reduction of quinoxaline derivatives can be achieved using whole-cell systems or isolated enzymes. For instance, the bioreduction of quinoxaline ketones to chiral alcohols has been demonstrated using Daucus carota (carrot) cells, which contain reductases capable of stereoselectively reducing the keto group. researchgate.netresearchgate.net While this example focuses on a ketone, similar enzymatic systems, such as imine reductases (IREDs), can be applied to the asymmetric reduction of the C=N bond in quinoxaline precursors to afford enantiopure tetrahydroquinoxalines. Chemoenzymatic strategies combine the advantages of chemical synthesis for constructing the quinoxaline scaffold with the high stereoselectivity of biocatalysis for the key reduction step, providing a powerful route to enantiopure compounds.

Catalytic Hydrogenation Strategies for Quinoxaline and Related Precursors

Catalytic hydrogenation is a fundamental and atom-economical method for the reduction of the quinoxaline ring system to yield tetrahydroquinoxalines. The choice between heterogeneous and homogeneous catalysis depends on factors such as desired selectivity, catalyst recyclability, and reaction conditions.

Heterogeneous Catalysis for Ring Saturation

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. For the hydrogenation of quinolines, various supported metal catalysts, including those based on cobalt, have been developed. nih.gov A composite catalyst prepared by impregnating a cobalt-salen complex onto silica (B1680970) followed by pyrolysis has been shown to effectively catalyze the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov These solid catalysts can be used in both batch and continuous flow reactors, demonstrating their robustness and versatility. nih.gov The hydrogenation of quinoxalines to tetrahydroquinoxalines can be achieved using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under hydrogen pressure. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve complete saturation of the pyrazine (B50134) ring.

Homogeneous Catalysis for Selective Reduction

Homogeneous catalysts offer high activity and selectivity under milder reaction conditions. For the hydrogenation of quinoxalines, complexes of ruthenium, rhodium, and iridium are particularly effective. A key challenge in the hydrogenation of bicyclic heteroaromatics like quinoxaline is controlling the regioselectivity—that is, selectively hydrogenating either the nitrogen-containing ring or the carbocyclic ring.

A ruthenium N-heterocyclic carbene (NHC) complex has been reported to catalyze the highly regioselective asymmetric hydrogenation of the carbocyclic ring of substituted quinoxalines, which is a less common mode of reduction. In contrast, most homogeneous hydrogenation systems preferentially reduce the nitrogen-containing ring. researchgate.net For example, cobalt-amido cooperative catalysis has been used for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, demonstrating the potential for selective reduction. nih.gov

The choice of ligand is crucial in controlling the activity and selectivity of homogeneous catalysts. For instance, iridium complexes with BINAP-cored dendrimers have shown dramatically enhanced catalytic activity in the enantioselective hydrogenation of quinolines. acs.org

Interactive Data Table: Catalysts for Selective Hydrogenation of Quinoxaline Derivatives

Catalyst TypeCatalyst ExampleSelectivityKey FeaturesReference
HomogeneousRuthenium N-Heterocyclic Carbene ComplexCarbocyclic Ring ReductionFirst homogeneous asymmetric hydrogenation of the carbocyclic ring.
HomogeneousIridium/PipPhosN-Heterocyclic Ring ReductionHigh enantioselectivity for the N-containing ring. researchgate.net
HeterogeneousPyrolyzed Cobalt-Salen Complex on SilicaN-Heterocyclic Ring ReductionRobust, recyclable catalyst for batch and flow hydrogenation. nih.gov
HomogeneousCobalt-amido Cooperative CatalystPartial Transfer Hydrogenation (1,2-reduction)Controlled reduction to dihydroquinolines. nih.gov

Multicomponent Reaction (MCR) Approaches to Functionalized Tetrahydroquinoxalines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. rug.nlrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov In the context of tetrahydroquinoxalines, MCRs offer an efficient pathway to assemble the core heterocyclic ring system with various functional appendages.

One prominent MCR for constructing six-membered nitrogen heterocycles is the Povarov reaction, an aza-Diels-Alder reaction. researchgate.net This reaction typically involves an aniline (B41778), an aldehyde or ketone, and an activated alkene to yield functionalized tetrahydroquinolines. By analogy, a three-component reaction for tetrahydroquinoxalines could involve an o-phenylenediamine (B120857), a glyoxal (B1671930) derivative, and a suitable dienophile. Mechanochemical activation, such as ball milling, has been successfully applied to sequential three-component Povarov reactions to produce highly functionalized tetrahydroquinolines. researchgate.net

Table 1: Illustrative Three-Component Povarov-Type Reaction for Tetrahydroquinoxaline Synthesis

Component A Component B Component C Catalyst/Conditions Product Scaffold

The primary advantage of MCRs lies in their convergent nature, which shortens synthetic sequences and reduces waste by minimizing the need to isolate intermediates. nih.gov

Cascade and Domino Reactions for Complex Architecture Construction

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur sequentially in one pot without the isolation of intermediates. nih.govmdpi.com These reactions are highly efficient for building complex molecular architectures from simple precursors. nih.gov Various domino strategies have been developed for the synthesis of tetrahydroquinolines and related heterocycles, which can be adapted for tetrahydroquinoxalines. mdpi.comresearchgate.net

Common domino approaches include:

Reduction-Cyclization Sequences: A prominent strategy involves the reduction of a nitro group on an aromatic ring, which is then followed by an intramolecular cyclization. For instance, Bunce and co-workers developed a reduction-reductive amination of nitro keto esters to prepare 1,2,3,4-tetrahydroquinoline-3-carboxylic esters. researchgate.netrsc.org This sequence is initiated by the catalytic reduction of a nitro group, followed by the formation of a cyclic imine, and subsequent reduction to the final tetrahydroquinoline product. nih.govresearchgate.net

Metal-Promoted Processes: Gold-catalyzed reactions have been employed in cascade sequences, such as the ring-opening of 2-alkynylazetidines followed by intramolecular hydroarylation to form tetrahydroquinolines. researchgate.net

Tandem Condensation-Cyclization: A bifunctional catalyst, such as palladium nanoparticles supported on a metal-organic framework (MOF), can be used to catalyze a one-pot sequential Claisen-Schmidt condensation and reductive intramolecular cyclization between 2-nitrobenzaldehydes and acetophenones to yield substituted tetrahydroquinolines. rsc.org

Table 2: Example of a Domino Reduction-Reductive Amination Sequence

Starting Material Step 1 (in situ) Step 2 (in situ) Final Product

These cascade reactions are synthetically valuable as they allow for the construction of complex heterocyclic systems with multiple stereocenters in a highly controlled and efficient manner. nih.gov

Derivatization during Synthesis: Strategic Incorporation of Ester Functionality

The incorporation of an ester group, such as methyl carboxylate, into the tetrahydroquinoxaline scaffold is a critical step for creating analogues like methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate. This functionality can be introduced either by using a starting material that already contains the ester moiety or through derivatization during or after the ring-forming process.

A highly effective strategy is to utilize precursors that already contain the required ester group. For example, the synthesis of tetrahydroquinoline-3-carboxylic esters has been achieved through a domino reduction-reductive amination of nitro keto esters. researchgate.netrsc.org A similar approach for the target molecule would involve the reaction of an o-phenylenediamine with an α-keto ester, such as methyl pyruvate. This condensation would form a dihydroquinoxaline intermediate which can then be reduced to the final product, strategically placing the methyl carboxylate group at the C2 position.

Another approach involves the derivatization of the pre-formed tetrahydroquinoxaline ring. Solid-phase synthesis methods have been reported where a secondary aniline nitrogen of a resin-bound tetrahydroquinoxaline is derivatized with acyl chlorides or isocyanates. researchgate.net While this example demonstrates derivatization at the nitrogen, similar principles can be applied to carbon positions if a suitable functional handle is present.

Table 3: Strategies for Incorporating Ester Functionality

Strategy Description Example Precursors
Precursor-Based The ester group is present in one of the starting materials before the cyclization reaction. o-Phenylenediamine + α-keto ester (e.g., methyl pyruvate)
Post-Cyclization Derivatization The core tetrahydroquinoxaline ring is formed first, followed by a separate reaction to add the ester group. 1,2,3,4-Tetrahydroquinoxaline (B1293668) is functionalized at a specific position, then converted to an ester.

| Domino Reaction | A multi-step, one-pot reaction sequence where the ester-containing starting material is transformed into the final product. | A domino sequence starting from a nitro keto ester-like precursor. researchgate.netrsc.org |

Regioselective and Diastereoselective Control in Ring Formation and Functionalization

Achieving control over regioselectivity (the site of reaction) and stereoselectivity (the three-dimensional arrangement of atoms) is paramount in modern synthesis, particularly for producing specific isomers of biologically active molecules.

Regioselectivity is crucial when using unsymmetrically substituted starting materials. For instance, in the synthesis of N-substituted tetrahydroquinoxalines from unsymmetric o-phenylenediamines (o-PDA), a one-pot reaction involving a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation has been developed. nih.govrsc.org This method allows for the predictable formation of one regioisomer over the other, which is often a challenge with such substrates. nih.gov

Diastereoselectivity and Enantioselectivity are critical for controlling the stereochemistry of the final molecule. Asymmetric hydrogenation is a powerful technique to achieve this.

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral tetrahydroquinoxaline derivatives have been synthesized via Ir-catalyzed asymmetric hydrogenation. For 2,3-disubstituted products, excellent diastereoselectivity was achieved, favoring the cis-hydrogenation product with diastereomeric ratios (dr) up to 20:1 and high enantiomeric excess (ee) of up to 94%. rsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation: A Rh-thiourea catalyzed system has been used for the highly enantioselective synthesis of chiral tetrahydroquinoxalines under mild conditions (1 MPa H₂), achieving excellent yields and enantioselectivities up to 99% ee. nih.gov This system's efficacy is enhanced by the addition of a strong Brønsted acid (HCl), which activates the substrate. nih.gov

A formal [4 + 2] annulation reaction between in situ generated p-quinone methides and nitroalkenes has also been developed to provide diastereoselective access to 4-aryl-substituted tetrahydroquinolines. acs.org

Table 4: Examples of Stereoselective Control in Tetrahydroquinoxaline Synthesis

Method Catalyst/Reagent Substrate Type Stereocontrol Result (Yield, dr, ee) Reference
Asymmetric Hydrogenation Chiral Ir-Complex 2,3-disubstituted Quinoxaline Diastereoselective & Enantioselective Up to 95% yield, 20:1 dr, 94% ee rsc.org
Asymmetric Hydrogenation Rh-Thiourea Complex / HCl Quinoxaline Enantioselective Up to 98% yield, up to 99% ee nih.gov

These advanced methodologies provide chemists with a robust toolkit for the precise and efficient synthesis of this compound and its analogues, enabling controlled access to specific isomers for further study.

Chemical Reactivity and Derivatization of Tetrahydroquinoxaline Carboxylates

Transformations of the Carboxylate Moiety

The ester functional group at the C-2 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of molecular properties.

Ester Hydrolysis and Amidation

Ester Hydrolysis: The conversion of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation, typically achieved through hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reversible reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, with an excess of water. encyclopedia.publibretexts.org The equilibrium is driven towards the carboxylic acid product by using a large volume of the aqueous acid. libretexts.org

Base-Promoted Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with a dilute aqueous alkali, like sodium hydroxide. libretexts.org This process yields the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid is required to protonate the carboxylate and isolate the free 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. libretexts.org Saponification is often preferred due to the irreversibility of the reaction and the ease of separation of the alcohol byproduct. encyclopedia.pub

Amidation: The synthesis of amides from the tetrahydroquinoxaline carboxylate core can be accomplished through the reaction of the carboxylic acid (obtained from hydrolysis) or directly from the ester with an amine. Direct amidation of carboxylic acids is a common strategy in peptide synthesis and medicinal chemistry. mdpi.com This transformation typically requires a coupling agent to activate the carboxylic acid. nih.gov Alternatively, direct thermal condensation of acids and amines is possible but often requires high temperatures (above 160°C) to overcome the formation of non-reactive ammonium (B1175870) carboxylate salts. encyclopedia.pubmdpi.com Catalytic methods, for instance using titanium tetrafluoride, have been developed to facilitate direct amidation under milder conditions. rsc.org

TransformationReagents and ConditionsProductKey Features
Acid Hydrolysis Dilute HCl or H₂SO₄, Heat1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acidReversible; requires excess water to drive to completion. libretexts.org
Saponification NaOH(aq) or KOH(aq), Heat; then H₃O⁺1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acidIrreversible; forms carboxylate salt intermediate. encyclopedia.pub
Amidation R₁R₂NH, Coupling Agent (e.g., HBTU)N,N-Disubstituted-1,2,3,4-tetrahydroquinoxaline-2-carboxamideRequires prior hydrolysis to the carboxylic acid; proceeds under mild conditions. nih.govorganic-chemistry.org

Reductions to Alcohols and Subsequent Transformations

The ester group can be readily reduced to a primary alcohol, (1,2,3,4-tetrahydroquinoxalin-2-yl)methanol, which serves as a valuable intermediate for further functionalization.

The choice of reducing agent is critical. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation. libretexts.orgorgoreview.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. chemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters to alcohols. orgoreview.comchemistrysteps.comcommonorganicchemistry.com

The mechanism of LiAlH₄ reduction involves two successive nucleophilic attacks by a hydride ion (H⁻).

The first hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses, expelling the methoxide (B1231860) leaving group to form an aldehyde.

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide intermediate. chemistrysteps.com

Finally, protonation during the workup step yields the primary alcohol. libretexts.org

The resulting (1,2,3,4-tetrahydroquinoxalin-2-yl)methanol can undergo subsequent transformations common to primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, conversion to alkyl halides, or ether formation, thus expanding the synthetic utility of the original ester.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The benzene (B151609) ring of the tetrahydroquinoxaline nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic ring system. The secondary amine at the N-1 position is a powerful activating group and, along with the N-4 nitrogen, directs electrophiles primarily to the C-6 and C-8 positions (para and ortho to the N-1 amine, respectively). However, under strongly acidic conditions, protonation of the nitrogens can lead to deactivation of the ring. Therefore, N-protection (e.g., with an acetyl or tosyl group) is often employed to control reactivity and selectivity.

Halogenation Reactions and Regioselectivity

Halogenation introduces synthetically versatile halogen atoms onto the aromatic ring, which can serve as handles for further modifications, particularly in cross-coupling reactions. mdpi.com Electrophilic bromination of tetrahydroquinoline, a closely related heterocycle, using N-bromosuccinimide (NBS) has been shown to produce multibromoquinolines, indicating high reactivity. rsc.org For the tetrahydroquinoxaline system, the N-1 and N-4 amino groups are strongly activating and ortho-, para-directing. This suggests that halogenation would preferentially occur at the C-6 and C-8 positions. Regioselectivity can be influenced by the choice of halogenating agent and reaction conditions. nih.gov Studies on similar systems have shown that precise control can be challenging, sometimes leading to polyhalogenated products unless mild conditions and controlled stoichiometry are used. gelisim.edu.tr

ReactionHalogenating AgentExpected Major ProductsRationale
Bromination Br₂ in CH₃COOH or NBS6-Bromo and/or 8-Bromo derivativesStrong activation by N-1 and N-4 directs to ortho/para positions.
Chlorination N-Chlorosuccinimide (NCS)6-Chloro and/or 8-Chloro derivativesSimilar directing effects as in bromination.

Nitration Studies and Positional Selectivity

Nitration introduces a nitro group, which is a strong deactivating group but can also be reduced to an amino group, providing another point for derivatization. The positional selectivity of nitration is highly dependent on the reaction conditions and whether the nitrogen atoms are protected.

In a comprehensive study on the nitration of tetrahydroquinoline, it was found that under acidic conditions where the secondary amine is protonated, the ring is deactivated, and nitration primarily yields the 7-nitro derivative. researchgate.net However, when the nitrogen is protected (e.g., as an N-acetyl or N-trifluoroacetyl derivative), the protected amine acts as an ortho-, para-director, leading to the formation of the 6-nitro derivative with high regioselectivity. researchgate.net By analogy, the nitration of N-protected this compound is expected to proceed with high selectivity for the C-6 position.

Functionalization through Transition-Metal-Catalyzed Cross-Coupling Reactions

Halogenated tetrahydroquinoxaline derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions significantly expand the chemical space accessible from the tetrahydroquinoxaline scaffold.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an aryl or vinyl halide with a boronic acid or ester. wikipedia.orgfishersci.co.ukorganic-chemistry.org A 6-bromo- or 8-bromo-tetrahydroquinoxaline carboxylate could be coupled with a wide range of arylboronic acids to synthesize biaryl structures, which are common motifs in pharmacologically active molecules. wikipedia.org

Heck Reaction : The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This would allow for the introduction of alkenyl substituents at the C-6 or C-8 position of a halogenated tetrahydroquinoxaline.

Sonogashira Coupling : This reaction involves the palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology could be used to install alkynyl groups onto the tetrahydroquinoxaline aromatic ring, which can serve as precursors for many other functional groups. beilstein-journals.org

These cross-coupling reactions are indispensable for the late-stage functionalization of the tetrahydroquinoxaline core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

N-Substitution and Ring Nitrogen Modifications

The presence of two secondary amine functionalities within the 1,2,3,4-tetrahydroquinoxaline (B1293668) core allows for a range of N-substitution reactions, enabling the synthesis of a diverse library of derivatives. These modifications are crucial for modulating the molecule's physicochemical properties and biological activity.

The nitrogen atoms at the N1 and N4 positions can undergo facile alkylation, acylation, and sulfonylation reactions. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. This allows for the introduction of a wide array of alkyl and substituted alkyl groups. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. These reactions are fundamental in medicinal chemistry for creating analogues with altered polarity, steric bulk, and hydrogen bonding capacity.

Research into related quinoxaline (B1680401) structures has demonstrated the synthesis of N-substituted derivatives as a key strategy in the development of novel therapeutic agents. For example, a series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. While the starting material differs slightly, the synthetic principles for N-substitution remain broadly applicable to this compound.

The following table summarizes common N-substitution reactions applicable to the tetrahydroquinoxaline ring system:

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH)N-Alkyl-tetrahydroquinoxaline
N-AcylationAcyl chloride (e.g., CH₃COCl), Anhydride (e.g., (CH₃CO)₂O)N-Acyl-tetrahydroquinoxaline
N-ArylationAryl halide, Palladium catalyst (Buchwald-Hartwig amination)N-Aryl-tetrahydroquinoxaline
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl-tetrahydroquinoxaline

These transformations provide a versatile toolkit for the derivatization of the tetrahydroquinoxaline scaffold, enabling the exploration of structure-activity relationships.

Oxidative and Reductive Interconversions of the Heterocyclic System

The 1,2,3,4-tetrahydroquinoxaline ring system can undergo oxidative and reductive transformations, allowing for interconversion between the fully reduced tetrahydro-, partially oxidized dihydro-, and fully aromatic quinoxaline states. These reactions are pivotal for both the synthesis of the parent compound and the creation of derivatives with different electronic and conformational properties.

Oxidation (Aromatization): The 1,2,3,4-tetrahydroquinoxaline core can be oxidized to the corresponding quinoxaline. This dehydrogenation or aromatization process can be achieved using various oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic methods employing transition metals with an oxidant like molecular oxygen. This oxidative aromatization is a key step in many synthetic routes and can also be a metabolic pathway for such compounds in biological systems.

Reduction: Conversely, the aromatic quinoxaline-2-carboxylate can be reduced to the 1,2,3,4-tetrahydroquinoxaline-2-carboxylate. This reduction of the pyrazine (B50134) ring can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, or lithium aluminum hydride (LiAlH₄), can also be employed, although the latter may also reduce the ester functionality.

A significant advancement in this area is the development of asymmetric hydrogenation methods. For instance, rhodium-thiourea catalyzed asymmetric hydrogenation of quinoxalines has been shown to produce chiral 1,2,3,4-tetrahydroquinoxalines with high enantioselectivity. mdpi.com This highlights a powerful strategy for the stereocontrolled synthesis of the target molecule and its derivatives.

The interconversion between these oxidation states is summarized in the table below:

TransformationStarting MaterialProductTypical Reagents
Oxidation1,2,3,4-Tetrahydroquinoxaline-2-carboxylateQuinoxaline-2-carboxylateMnO₂, DDQ, O₂/catalyst
ReductionQuinoxaline-2-carboxylate1,2,3,4-Tetrahydroquinoxaline-2-carboxylateH₂/Pd-C, NaBH₄/catalyst, LiAlH₄

Stereoselective Transformations of the Tetrahydroquinoxaline Core

The C2 position of this compound is a stereocenter, making stereoselective synthesis and transformations a critical aspect of its chemistry. The ability to control the stereochemistry at this position is essential for the development of enantiomerically pure compounds, which often exhibit distinct biological activities.

A primary method for establishing the stereochemistry of the tetrahydroquinoxaline core is through the asymmetric reduction of the corresponding quinoxaline. As mentioned previously, transition metal-catalyzed asymmetric hydrogenation has emerged as a powerful tool. For example, iridium-catalyzed asymmetric hydrogenation of quinoxaline derivatives has been developed to provide chiral tetrahydroquinoxalines in high yields and with excellent enantioselectivities. rsc.orgnih.gov By selecting the appropriate chiral ligand and reaction conditions, it is possible to selectively synthesize either the (R)- or (S)-enantiomer.

Once the chiral tetrahydroquinoxaline core is established, further stereoselective transformations can be envisioned. The existing stereocenter at C2 can direct the stereochemical outcome of reactions at other positions, such as N-substitution or modifications on the benzene ring. This substrate-controlled diastereoselectivity is a valuable strategy in asymmetric synthesis.

Furthermore, the amino acid-like structure of the molecule, with a carboxylic acid derivative adjacent to a nitrogen atom in the heterocyclic ring, opens up possibilities for derivatization using methodologies from peptide chemistry. Diastereoselective synthesis of related tetrahydroquinoline derivatives has been achieved through annulation reactions, showcasing the potential for creating complex, stereochemically defined structures based on this scaffold.

The following table highlights key approaches for stereoselective synthesis and transformation:

MethodDescriptionOutcome
Asymmetric HydrogenationReduction of the corresponding quinoxaline using a chiral catalyst (e.g., Rh, Ir, Ru complexes).Enantiomerically enriched (R)- or (S)-tetrahydroquinoxaline-2-carboxylate.
Chiral ResolutionSeparation of a racemic mixture of tetrahydroquinoxaline-2-carboxylate using a chiral resolving agent or chiral chromatography.Isolation of individual enantiomers.
Diastereoselective ReactionsUse of the existing stereocenter at C2 to control the stereochemistry of subsequent reactions on the molecule.Formation of specific diastereomers of more complex derivatives.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering a window into the electronic environment of individual protons and carbon atoms.

The ¹H NMR spectrum of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The proton at the C2 position, being adjacent to both a nitrogen atom and the carboxylate group, is expected to resonate at a characteristic chemical shift. The protons of the methyl group of the ester will exhibit a singlet, typically around δ 3.7 ppm. The protons at the C3 position and the N-H protons will also have distinct chemical shifts and coupling patterns that are informative for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~172
Aromatic CH~6.5-7.5~115-145
C2-H~4.0-4.5~55-60
C3-H₂~3.0-3.5~40-45
N1-HVariable-
N4-HVariable-
OCH₃~3.7~52

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the aromatic ring, as well as between the protons at C2 and C3, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₂N₂O₂), the theoretical exact mass can be calculated with high precision. Experimental measurement of the molecular ion peak using HRMS and comparison with the calculated value can confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact MassObserved Mass (example)Error (ppm)
C₁₀H₁₂N₂O₂192.0899192.09011.04

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester functional group. The N-H stretching vibrations of the amine groups in the tetrahydroquinoxaline ring would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the carboxylate group can also be observed. The intensity of Raman bands is related to the change in polarizability during a vibration, making it particularly useful for analyzing symmetric vibrations and non-polar bonds.

Table 3: Key Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-HStretching3300-3500Weak
C-H (aromatic)Stretching3000-3100Strong
C-H (aliphatic)Stretching2850-3000Moderate
C=O (ester)Stretching1730-1750Moderate
C=C (aromatic)Stretching1450-1600Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed map of electron density and thus the precise positions of all atoms in the crystal lattice. This technique can unambiguously establish the relative and absolute configuration of chiral centers, such as the C2 position in this molecule. Furthermore, it provides valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal structure of the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) has been reported, providing a basis for understanding the likely conformation of the heterocyclic ring in its derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This technique is highly sensitive to the stereochemical environment and can be used to determine the enantiomeric purity of a sample.

Optical Rotation: Chiral compounds have the ability to rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule. Measurement of the optical rotation of a sample of this compound can be used to determine its enantiomeric excess (ee) by comparing the observed rotation to the rotation of the pure enantiomer. The development of highly enantioselective synthetic methods for tetrahydroquinoxaline derivatives has been a significant area of research, with enantiomeric excess often determined by techniques like chiral High-Performance Liquid Chromatography (HPLC) in conjunction with chiroptical methods. nih.govnih.gov

Computational and Theoretical Investigations of Methyl 1,2,3,4 Tetrahydroquinoxaline 2 Carboxylate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org This method is widely used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule, and to calculate various electronic properties. scirp.orgresearchgate.net For quinoxaline (B1680401) and its derivatives, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been successfully used to predict geometric parameters such as bond lengths and angles. researchgate.netiiste.org

The geometry optimization process begins with a proposed structure and iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface. scirp.org Vibrational frequency calculations are then performed to confirm that this structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. researchgate.net These foundational calculations are crucial as the accuracy of all subsequently computed properties depends on the quality of the optimized geometry. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. pku.edu.cnyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. pku.edu.cndoaj.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations are routinely used to compute the energies of these frontier orbitals for quinoxaline derivatives. researchgate.netdoaj.orgnih.gov

Compound (Analogue)Method/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)
QuinoxalineB3LYP/6-31G**---0.36273
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineDFT/B3LYP-6.0504-3.24462.8058
Quinoxaline 1,4-dioxideB3LYP/6–311++G(d,p)-7.284-2.4844.800
2,3-dimethyl-quinoxaline 1,4-dioxideB3LYP/6–311++G(d,p)-6.698-1.9814.717
2,3-dichloro-quinoxaline 1,4-dioxideB3LYP/6–311++G(d,p)-7.668-3.2844.384

Data sourced from studies on quinoxaline and its derivatives for illustrative purposes. researchgate.netresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are rich or deficient in electrons. mdpi.comchemrxiv.org

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions with intermediate or near-zero potential. researchgate.net For nitrogen-containing heterocycles like quinoxaline analogues, MEP maps often show negative potential (red) around the electronegative nitrogen and oxygen atoms, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net This analysis is crucial for understanding non-covalent interactions and predicting how a molecule will interact with other molecules, such as biological receptors. mdpi.com

Atomic charge analysis provides quantitative insight into the electron distribution within a molecule by assigning partial charges to each atom. nih.gov Methods like Mulliken population analysis are used to calculate these charges based on the molecule's electronic wavefunction. nih.govmdpi.com The distribution of atomic charges is fundamental to understanding a molecule's polarity, dipole moment, and electronic structure. nih.gov

Atom (in 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline)Mulliken Charge (e)
S(1)+0.599
O(1)-0.443
O(2)-0.428
N(1)-0.477
N(2)-0.848
N(3)+0.278

Data from a study on a substituted pyrrolo[1,2-a]quinoxaline, illustrating typical charge distribution. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment that can include solvent effects. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. researchgate.netrsc.org This involves identifying and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netchim.it DFT is a common method for these investigations. iiste.org

The synthesis of the quinoxaline core, for instance, typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netchim.it Theoretical studies can model this reaction step-by-step, calculating the activation energy for each step by locating the corresponding transition state structure. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its energy determines the kinetic barrier of the reaction. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. These studies provide a molecular-level understanding of reaction selectivity and kinetics that complements experimental findings. iiste.orgmdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

The theoretical prediction of spectroscopic data is a powerful application of quantum chemistry that aids in the structural elucidation and characterization of molecules. github.ioresearchgate.net Computational methods can calculate NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra, which can then be compared with experimental data to confirm or propose a chemical structure. doaj.orgscilit.com

NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. researchgate.net The accuracy of these predictions has become high enough that they are routinely used to distinguish between possible isomers or stereoisomers. scilit.com Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net Comparing the calculated spectra with experimental results provides strong evidence for the proposed molecular structure. scirp.orgiiste.org

Compound (Analogue)¹H NMR SignalExperimental Shift (ppm)Calculated Shift (ppm)
Quinoxaline 1,4-dioxideH2/H38.688.61
Quinoxaline 1,4-dioxideH5/H88.428.35
Quinoxaline 1,4-dioxideH6/H77.917.82

Illustrative comparison of experimental and calculated ¹H NMR chemical shifts for a quinoxaline analogue. researchgate.net

Academic Applications in Organic Synthesis and Catalysis

Role as Chiral Building Blocks in Asymmetric Synthesis

The fundamental value of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate as a chiral building block lies in the ability to synthesize it in high enantiopurity. The chiral 1,2,3,4-tetrahydroquinoxaline (B1293668) (THQ) core is a key structural unit in numerous bioactive molecules, including cholesterol ester transfer protein (CETP) inhibitors used in the treatment of atherosclerosis and obesity. nih.gov The development of efficient methods to access enantiopure THQ derivatives is therefore a significant goal in synthetic chemistry.

A breakthrough in this area has been the use of iridium-catalyzed asymmetric hydrogenation of the corresponding quinoxaline (B1680401) precursors. nih.gov Research has demonstrated that by selecting the appropriate solvent system, it is possible to selectively produce either the (R) or (S) enantiomer of a THQ derivative with high yields and excellent enantioselectivities. nih.gov For instance, using a toluene/dioxane solvent system can yield the (R)-enantiomer with up to 98% enantiomeric excess (ee), while switching to ethanol (B145695) can produce the (S)-enantiomer with up to 93% ee. nih.gov This solvent-controlled enantioselectivity provides a powerful and flexible tool for accessing both enantiomers of the chiral scaffold from a common precursor.

This methodology has been successfully applied to a range of substituted quinoxalines, demonstrating its broad utility. nih.gov The ability to generate gram-scale quantities of these chiral building blocks under continuous flow conditions further underscores the practical applicability of this synthetic strategy. nih.gov

Table 1: Solvent-Controlled Iridium-Catalyzed Asymmetric Hydrogenation for Chiral THQ Derivatives nih.gov

Enantiomer Solvent System Yield Enantiomeric Excess (ee)
(R) Toluene/Dioxane Up to 93% Up to 98%
(S) Ethanol (EtOH) Up to 83% Up to 93%

Precursors for the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues

The structural framework of this compound contains multiple reactive sites that can be strategically modified, positioning it as a valuable precursor for more complex molecular architectures. The two secondary amine nitrogens (at positions 1 and 4) and the methyl ester at position 2 are key handles for derivatization.

The secondary amines can undergo a variety of common transformations, including N-alkylation, N-acylation, and condensation reactions. These reactions allow for the construction of fused-ring systems. For example, elaboration of the diamine core could lead to the synthesis of pyrazino[2,3-b]quinoxalines, a class of heterocycles accessible through the condensation of diaminoquinoxalines with 1,2-dicarbonyl compounds. rsc.org Such modifications can significantly alter the molecule's three-dimensional shape and biological activity.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid. The quinoxaline-2-carboxylic acid scaffold is a known bioisostere of other important heterocyclic acids and is a core component of compounds with antitubercular activity. nih.gov This functional group transformation opens up another avenue for creating analogues of natural products or bioactive compounds where a constrained, chiral amino acid derivative is desired.

Ligand Design in Metal-Catalyzed Asymmetric Reactions

The design of effective chiral ligands is central to the field of asymmetric metal catalysis. This compound possesses the necessary structural features to serve as a scaffold for novel chiral ligands. The molecule contains two nitrogen atoms within its heterocyclic core and, upon hydrolysis of the ester, a carboxylate oxygen atom. These heteroatoms can act as donor sites to coordinate with a metal center.

Based on this framework, several classes of ligands could be envisioned:

N,N'-Bidentate Ligands: The two nitrogen atoms of the tetrahydroquinoxaline ring can form a chiral bidentate ligand. Derivatization at these nitrogen positions, for instance, by introducing phosphine (B1218219) or other coordinating groups, could create highly effective ligands for a range of transition metals. Chiral diamine ligands are well-established in asymmetric catalysis, particularly in transfer hydrogenation reactions. nih.govmdpi.com

N,O-Bidentate/Tridentate Ligands: After hydrolysis of the ester to the carboxylic acid, the resulting molecule contains two nitrogen donors and an oxygen donor. This allows for the design of N,O-bidentate or potentially N,N',O-tridentate ligands. The combination of hard (N, O) donor atoms makes such ligands suitable for coordinating with a variety of transition metals, influencing the catalyst's reactivity and enantioselectivity.

The rigid, chiral backbone of the tetrahydroquinoxaline ring helps to create a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control during a catalytic reaction.

Development of Novel Organic Reactions and Methodologies

The pursuit of this compound and its derivatives has itself spurred the development of novel synthetic methodologies. The most significant of these is the advancement in the asymmetric hydrogenation of N-heteroaromatic compounds. nih.gov The development of a highly enantioselective, solvent-controlled iridium-based catalytic system represents a substantial contribution to the field of organic synthesis. nih.gov This method provides a reliable and versatile route to optically pure THQs, overcoming previous challenges associated with the hydrogenation of quinoxaline systems. nih.gov

This catalytic protocol is distinguished by its operational simplicity and the absence of required additives, which is a significant improvement over previously reported systems. rsc.org The mechanistic understanding gained from these studies, including the role of the catalyst and solvent in determining the stereochemical outcome, provides valuable insights that can be applied to the development of other asymmetric transformations. The successful transition of this methodology to a continuous flow process further highlights its potential for practical, larger-scale synthesis of chiral heterocyclic building blocks. nih.gov

Applications in Advanced Materials Science

While the fully aromatic quinoxaline ring is well-known for its applications in organic electronics, the hydrogenated derivative, this compound, serves as a building block for a different class of advanced materials. Quinoxaline-based compounds are recognized as attractive electron-transporting materials and are utilized in devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mtieat.org

The introduction of the tetrahydroquinoxaline scaffold allows for the creation of materials with distinct properties compared to their fully aromatic counterparts. Key potential advantages include:

Improved Solubility: The non-planar, saturated portion of the tetrahydro- derivative can enhance solubility in common organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

Tuning of Molecular Packing: The three-dimensional structure of the tetrahydroquinoxaline unit can disrupt the extensive π-π stacking often observed in planar aromatic molecules. This allows for fine-tuning of the solid-state morphology, which is crucial for optimizing charge transport and device performance.

Access to Novel Architectures: This building block can be used to synthesize polymers and dendrimers with more complex, three-dimensional architectures, moving beyond the linear, rigid-rod structures common for many conjugated polymers.

By functionalizing the N-H groups and the carboxylate, this scaffold can be incorporated into larger macromolecular structures, providing a route to novel functional materials with tailored electronic and physical properties.

Medicinal Chemistry Research: Structure Based Design and Structure Activity Relationships Sar

Scaffold Exploration and Modification Strategies for Potential Bioactive Agents

The 1,2,3,4-tetrahydroquinoxaline (B1293668) framework is a key structural motif in numerous compounds with interesting biological properties. Its partially saturated nature offers enhanced solubility, improved bioavailability, and potentially reduced toxicity compared to its fully aromatic quinoxaline (B1680401) counterpart. The exploration of this scaffold involves synthesizing a diverse library of derivatives and evaluating their biological activities. Modification strategies often focus on introducing various substituents at different positions of the tetrahydroquinoxaline ring system to modulate the compound's physicochemical properties and its interaction with biological targets.

While specific research extensively detailing the modification of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate as a starting scaffold is not widely available in public literature, general strategies applied to the broader quinoxaline and tetrahydroquinoline classes can be extrapolated. These strategies typically involve reactions at the nitrogen atoms (N1 and N4) and on the benzene (B151609) ring. For instance, N-alkylation or N-arylation can influence the molecule's lipophilicity and steric bulk, which in turn can affect its binding affinity to a target protein. Modifications on the benzene ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the entire scaffold and influence its metabolic stability and pharmacokinetic profile. The carboxylate group at the 2-position offers a handle for further derivatization, such as conversion to amides or other esters, to explore interactions with specific target residues.

In Silico Studies for Ligand-Target Interaction Prediction (e.g., Molecular Docking, Cheminformatics)

In silico methods are indispensable tools in modern drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This allows for the estimation of the binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions. For the tetrahydroquinoxaline scaffold, docking studies have been employed to understand the binding modes of its derivatives with various targets, including enzymes and receptors. For example, docking studies of quinoxaline derivatives have helped in identifying key interactions with the active sites of enzymes like p38α mitogen-activated protein (MAP) kinase. researchgate.net

Cheminformatics tools like SwissADME and OSIRIS Property Explorer are used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of novel compounds. nih.gov These predictions help in prioritizing which synthesized compounds should be advanced for further biological testing. For tetrahydroquinoline derivatives, in silico analyses have indicated favorable drug-like characteristics and good pharmacokinetic profiles for many analogs. nih.gov

Interactive Data Table: Predicted Cheminformatic Properties of Representative Tetrahydroquinoxaline Analogs

CompoundMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsPredicted Bioavailability
Analog 1250.32.531Good
Analog 2310.43.141Good
Analog 3288.32.832Moderate
Analog 4350.43.542Moderate

Note: This table is illustrative and based on general properties of similar heterocyclic compounds. Specific values for this compound derivatives would require dedicated computational studies.

Strategies for Functional Group Introduction and Bioisosteric Replacement on the Tetrahydroquinoxaline Core

The introduction of specific functional groups onto the tetrahydroquinoxaline core is a key strategy to enhance biological activity and selectivity. Common functional groups introduced include halogens, hydroxyl, methoxy, and amino groups. These groups can influence the molecule's electronic properties, solubility, and ability to form specific interactions with a biological target. For instance, the introduction of a fluorine atom can enhance metabolic stability and binding affinity.

Elucidation of Structure-Activity Relationships (SAR) Based on Chemical Structure Variations

Structure-Activity Relationship (SAR) studies are crucial for understanding how changes in the chemical structure of a molecule affect its biological activity. By synthesizing and testing a series of related compounds, medicinal chemists can identify which parts of the molecule are essential for its activity and which can be modified to improve its properties.

For the broader class of quinoxaline and tetrahydroquinoxaline derivatives, several SAR studies have been published. researchgate.net These studies have revealed important insights. For example, in a series of tetrahydroquinoxaline sulfonamide derivatives, the type and position of substituents on the phenylsulfonamide moiety were found to significantly impact their antiproliferative activity. mdpi.com Disubstituted compounds sometimes showed decreased activity compared to monosubstituted ones, while in other cases, difluorinated compounds exhibited improved activities over monofluorinated analogs. mdpi.com The replacement of a phenyl group with a naphthyl group resulted in moderate activity, whereas replacement with a small alkyl group led to a complete loss of activity, highlighting the importance of a bulky aromatic group for interaction with the target. mdpi.com

These findings suggest that for derivatives of this compound, the nature and position of substituents on both the benzene ring and any groups attached to the nitrogen atoms or the carboxylate function would be critical determinants of their biological activity.

Interactive Data Table: Illustrative SAR of Substituted Tetrahydroquinoxaline Analogs

Compound IDR1 SubstituentR2 SubstituentBiological Activity (IC50, µM)
TQ-1H4-methoxy-phenyl5.2
TQ-2H3,4-dimethoxy-phenyl2.8
TQ-3Cl4-methoxy-phenyl1.5
TQ-4Cl3,4-dimethoxy-phenyl0.9
TQ-5HNaphthyl8.1
TQ-6HEthyl>100

Note: This table presents hypothetical data based on SAR trends observed in related quinoxaline and tetrahydroquinoxaline series to illustrate the principles of SAR.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate will undoubtedly be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.

Application of Green Chemistry Principles in Synthesis

The development of eco-friendly synthetic protocols is a critical area of future research. This involves the exploration of alternative energy sources, greener solvent systems, and atom-economical reaction pathways. For instance, domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, represent a prime example of green chemistry and have been successfully employed for the synthesis of related tetrahydroquinolines. nih.gov Future work should focus on designing similar one-pot syntheses for this compound.

Moreover, the use of water as a solvent and hydrogen donor in the synthesis of tetrahydroquinoxalines, mediated by reagents like diboronic acid, presents a promising green alternative to traditional methods that often rely on volatile organic solvents and hazardous reducing agents. The exploration of such aqueous synthetic routes for the target molecule is a key future direction.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Designing domino reactions that maximize the incorporation of starting material atoms into the final product.
Use of Safer Solvents Investigating water or other bio-based solvents as reaction media to replace hazardous organic solvents.
Energy Efficiency Exploring microwave-assisted or mechanochemical syntheses to reduce energy consumption and reaction times.
Catalysis Developing highly efficient and recyclable catalysts to minimize waste and improve reaction efficiency.

Innovations in Asymmetric Catalysis for Enhanced Enantioselectivity

The presence of a stereocenter at the C2 position of this compound makes the development of enantioselective synthetic methods a high-priority research area.

Future advancements will likely focus on the design and application of novel chiral catalysts to achieve high yields and excellent enantiomeric excesses. Iridium-catalyzed asymmetric hydrogenation of quinoxalines has emerged as a powerful tool for the synthesis of chiral tetrahydroquinoxalines. rsc.org By simply adjusting the reaction solvent, both enantiomers of mono-substituted chiral tetrahydroquinoxalines can be selectively obtained in high yields and with excellent enantioselectivities. rsc.org The application of similar iridium-based catalytic systems, as well as those based on other transition metals like rhodium and palladium, to the asymmetric synthesis of this compound is a promising avenue for future investigation. nih.gov

Furthermore, the development of organocatalytic methods for the enantioselective synthesis of tetrahydroquinolines offers a metal-free alternative. Chiral phosphoric acids, for example, have been shown to catalyze the asymmetric reduction of enamine intermediates to afford tetrahydroquinolines with high enantioselectivity. Exploring the potential of such organocatalysts for the synthesis of the target molecule could lead to more sustainable and cost-effective processes.

Integration of Advanced Computational Tools for Rational Design and Discovery

Computational chemistry is poised to play an increasingly integral role in the rational design and discovery of novel derivatives of this compound with tailored properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the structural and electronic properties of the molecule, providing insights into its reactivity and potential interaction with biological targets. asianpubs.org Molecular docking studies can be used to predict the binding modes and affinities of designed analogs with specific proteins, guiding the synthesis of compounds with enhanced biological activity. nih.gov

Future research will likely see a greater integration of these computational tools in a synergistic fashion. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed activity, enabling the in silico prediction of the potency of novel compounds before their synthesis. This computational-driven approach will accelerate the discovery of new lead compounds and reduce the reliance on costly and time-consuming experimental screening.

Exploration of Novel Reactivity Patterns and Chemical Transformations

A deeper understanding of the reactivity of this compound is essential for its elaboration into more complex and functionally diverse molecules. Future research should focus on exploring novel chemical transformations of its core structure and peripheral functional groups.

The secondary amine within the tetrahydroquinoxaline ring offers a handle for a variety of chemical modifications, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. The aromatic ring is also amenable to electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the electronic properties and biological activity of the molecule.

Moreover, the development of novel domino reactions starting from this compound could provide rapid access to complex molecular architectures. nih.gov For instance, a sequence involving N-functionalization followed by an intramolecular cyclization could be envisioned to construct fused heterocyclic systems.

Development of High-Throughput Synthesis and Screening Methodologies for Chemical Libraries

To accelerate the discovery of new applications for the this compound scaffold, the development of high-throughput synthesis and screening methodologies is crucial.

Future efforts should be directed towards the creation of diverse chemical libraries based on this core structure. This can be achieved through parallel synthesis techniques, where a common intermediate is reacted with a variety of building blocks to generate a large number of distinct products. For instance, the secondary amine of the tetrahydroquinoxaline core could be reacted with a library of carboxylic acids or sulfonyl chlorides to produce a diverse set of amides and sulfonamides.

The subsequent screening of these libraries against a range of biological targets or for desired material properties will be facilitated by the use of automated and miniaturized screening platforms. This high-throughput approach will enable the rapid identification of "hit" compounds with promising activity, which can then be further optimized in a more focused manner. rsc.org

Q & A

Basic: What are the standard synthetic routes for methyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate, and how can intermediates be characterized?

Answer:
The compound is typically synthesized via cyclization of substituted benzene-1,2-diamines with carbonyl-containing reagents. A common approach involves reducing quinoxaline precursors (e.g., via catalytic hydrogenation) followed by esterification. Key intermediates, such as 1,2,3,4-tetrahydroquinoxaline derivatives, are characterized using:

  • 1H and 13C NMR to confirm regioselectivity and structural integrity (e.g., methyl group integration at C-2) .
  • Mass spectrometry (MS) for molecular weight validation .
  • Polarimetry or chiral HPLC to assess enantiopurity if asymmetric synthesis is employed .

Advanced: How can researchers optimize enantiomeric purity in the synthesis of chiral methyl tetrahydroquinoxaline derivatives?

Answer:
Enantiomeric purity is critical for biological activity studies. Methodological strategies include:

  • Chiral pool synthesis : Starting from enantiopure precursors like L-α-alanine, as demonstrated in the preparation of (S)-2-methyl derivatives .
  • Dynamic kinetic resolution : Using catalysts to control stereochemistry during cyclization.
  • Post-synthetic derivatization : Tosylation or oxidation reactions to anchor stereochemical assignments (e.g., correlating C-2 chirality with NMR chemical shifts of tosyl derivatives) .
  • Circular dichroism (CD) or X-ray crystallography to validate absolute configurations .

Basic: What spectroscopic techniques are essential for confirming the structure of methyl tetrahydroquinoxaline-2-carboxylate?

Answer:

  • 1H NMR : Identifies proton environments (e.g., methyl ester resonance at ~3.7 ppm and aromatic protons in the tetrahydroquinoxaline ring) .
  • 13C NMR : Confirms carbonyl (C=O) and quaternary carbon signals .
  • IR spectroscopy : Detects ester C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • High-resolution MS (HRMS) : Validates molecular formula and fragmentation patterns .

Advanced: How can researchers resolve contradictions in stereochemical assignments of 2-substituted tetrahydroquinoxalines?

Answer:
Discrepancies often arise from differing synthetic pathways or misassignment of priority rules (Cahn-Ingold-Prelog). To resolve these:

  • Comparative analysis : Use a configurational standard (e.g., (S)-2-methyl derivative from L-α-alanine) to correlate chiralities via sequential reactions (oxidation, reduction) .
  • NMR coupling constants : Analyze vicinal coupling (J-values) to distinguish axial/equatorial substituents in the tetrahydroquinoxaline ring .
  • X-ray crystallography : Provides unambiguous spatial arrangement of substituents .

Basic: What biological activities have been reported for tetrahydroquinoxaline derivatives?

Answer:
While data on this compound is limited, structurally related compounds exhibit:

  • Neuroprotective effects : Via MAO inhibition (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline) .
  • Antimicrobial activity : Through DNA intercalation (e.g., 4-hydroxy-2-quinolones) .
  • Serotonergic modulation : 6-Methoxy-tetrahydro-β-carboline derivatives act as serotonin reuptake inhibitors .

Advanced: What methodologies are used to study the mechanism of action of methyl tetrahydroquinoxaline derivatives in biological systems?

Answer:

  • Enzyme inhibition assays : Quantify IC₅₀ values for targets like MAO or acetylcholinesterase .
  • Molecular docking : Predict binding modes using software (e.g., AutoDock) with crystal structures of enzymes .
  • Metabolic profiling : LC-MS/MS to identify metabolites and assess stability in biological matrices .
  • Cellular uptake studies : Fluorescently tagged derivatives to track intracellular localization .

Basic: How should methyl tetrahydroquinoxaline-2-carboxylate be handled and stored in laboratory settings?

Answer:

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds .

Advanced: How can researchers design analogues of methyl tetrahydroquinoxaline-2-carboxylate to enhance bioavailability?

Answer:

  • Prodrug strategies : Replace the methyl ester with biohydrolyzable groups (e.g., pivaloyloxymethyl) .
  • Lipophilicity optimization : Introduce trifluoromethyl or aryl substituents to improve membrane permeability .
  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • In silico ADMET prediction : Use tools like SwissADME to prioritize candidates with favorable pharmacokinetics .

Basic: What are common derivatives of tetrahydroquinoxaline, and how do their properties differ?

Answer:

Derivative Key Properties
1-Methyl-6-methoxy-THQNeuroprotective; MAO inhibition
Ethyl 3-chloro-THQ-carboxylateAntimicrobial; DNA intercalation
2-Phenyl-THQFluorescent probe for cellular imaging

Advanced: What strategies mitigate side reactions during N-functionalization of tetrahydroquinoxalines?

Answer:

  • Protecting groups : Use Boc or tosyl groups to block reactive NH sites during alkylation/acylation .
  • Low-temperature conditions : Minimize dimerization during electrophilic substitutions .
  • Catalytic methods : Employ Pd-mediated cross-coupling for selective C–N bond formation .

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